4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
Molecular Formula |
C17H14ClN3O4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
NEXFJNBEHWIEPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The chloro group and the dimethoxyphenyl group are then introduced through subsequent reactions involving chlorination and methoxylation, respectively. The final step involves the coupling of the oxadiazole ring with the benzamide moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of 1,2,5-oxadiazole exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the 3,4-dimethoxyphenyl group in the structure may enhance these effects by improving the compound's interaction with bacterial cell membranes .
-
Anticancer Potential
- Compounds containing oxadiazole rings have shown promising anticancer activity. Research indicates that derivatives similar to 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can inhibit tumor growth in various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species .
-
Anti-inflammatory Effects
- The oxadiazole moiety is known for its anti-inflammatory properties. Compounds with this structure have been evaluated for their ability to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of the 1,2,5-Oxadiazole Core
The following table summarizes structural analogs and their key differences:
Key Observations:
- Substituent Effects on Solubility : Methoxy groups (target compound) improve aqueous solubility compared to ethoxy or trifluoromethyl derivatives.
- Electronic Modulation : Chloro and fluoro substituents (electron-withdrawing) vs. methyl or methoxy (electron-donating) alter charge distribution, impacting target interactions .
- Biological Activity: Trifluoromethyl-substituted analogs (e.g., Compound 48) show antiplasmodial activity, while antiproliferative effects are noted in compounds with dimethoxy groups (e.g., BH52669) .
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity
- Dimethoxy vs. Diethoxy : The target compound’s 3,4-dimethoxyphenyl group may offer balanced lipophilicity for cell permeability, whereas diethoxy analogs (e.g., ) could exhibit prolonged half-life due to reduced oxidative metabolism.
- Chlorobenzamide Position : The 4-chloro substituent (target) vs. 2-chloro (e.g., ) or 3-chloro (e.g., ) analogs may influence steric alignment with molecular targets, as seen in SAR studies of kinase inhibitors .
Metabolic Stability
Biological Activity
4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 363.76 g/mol. The structure features a chloro group and a 1,2,5-oxadiazole moiety which are crucial for its biological activity.
- Targeting Enzymes : The compound exhibits anticancer potential by inhibiting various enzymes associated with cancer cell proliferation. Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit thymidylate synthase, histone deacetylases (HDAC), and telomerase . These actions disrupt the cell cycle and promote apoptosis in cancer cells.
- Molecular Docking Studies : Molecular docking studies have indicated that this compound interacts effectively with specific protein targets involved in cancer progression .
Case Studies
A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HT29) cell lines, indicating potent antiproliferative effects .
Comparative Efficacy
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Reference Drug (Doxorubicin) | MCF-7 | 10.0 |
Spectrum of Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : It demonstrated significant activity against Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : In vitro studies revealed that the compound inhibits fungal growth effectively against Candida albicans and Aspergillus niger.
The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
- Methodological Answer : The compound is synthesized via coupling of 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine with 4-chlorobenzoyl chloride in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. Reaction conditions typically involve stirring at 0–25°C for 4–6 hours. Purification is achieved through recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm).
- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 385.0822 for C₁₉H₁₅ClN₃O₄).
Single-crystal X-ray diffraction may be used if crystallizable .
Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial targets (e.g., bacterial enoyl-ACP reductase) using spectrophotometric methods.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzamide (e.g., 4-Cl → 3-CF₃) or oxadiazole-linked aryl group (e.g., 3,4-dimethoxyphenyl → 4-nitrophenyl).
- Activity Comparison : Assess changes in biological activity (e.g., IC₅₀ values) using standardized assays.
Example from analogs:
| Substituent (Benzamide) | Substituent (Oxadiazole) | Activity Trend |
|---|---|---|
| 3-CF₃ | 4-Chlorophenyl | Enhanced |
| 3-F | 4-Fluorophenyl | Moderate |
| (Data derived from structurally similar compounds in ) |
Q. How can computational methods predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding modes with target proteins (e.g., COX-2).
- Reaction Pathway Modeling : Identify nucleophilic/electrophilic sites for substitution or oxidation reactions .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (pH, temperature, solvent).
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .
Q. What strategies evaluate thermal stability and decomposition kinetics?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under N₂ (10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition .
Q. How to investigate reaction mechanisms for substituent modifications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
